Tert-butyl 3-(aminooxy)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminooxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C8H16N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminooxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium carbonate or potassium carbonate, to facilitate the formation of the aminooxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminooxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The aminooxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form oximes or reduction to form amines.
Common Reagents and Conditions
Bases: Sodium carbonate, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Acids and Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oximes: Formed through oxidation of the aminooxy group
Amines: Formed through reduction of the aminooxy group
Carboxylic Acids: Formed through hydrolysis of the tert-butyl ester group
Scientific Research Applications
Tert-butyl 3-(aminooxy)azetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminooxy)azetidine-1-carboxylate is primarily based on the reactivity of the aminooxy group. This group can form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, through the formation of oxime linkages. This reactivity is exploited in various applications, including bioconjugation and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(aminooxy)azetidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to other azetidine derivatives. This reactivity makes it particularly useful in bioconjugation and the synthesis of oxime-based compounds .
Properties
IUPAC Name |
tert-butyl 3-aminooxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)12-7(11)10-4-6(5-10)13-9/h6H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVPICCSCUMOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)ON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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